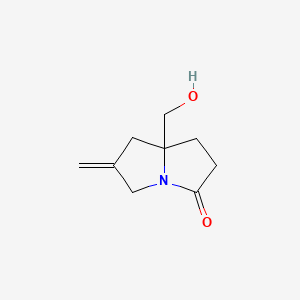
7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one is a complex organic compound with a unique structure that includes a hydroxymethyl group and a methylidene group attached to a hexahydro-1H-pyrrolizin-3-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitable aldehyde with a pyrrolizidine derivative, followed by reduction and functional group modifications. The reaction conditions often require the use of catalysts, such as palladium or ruthenium complexes, and may involve hydrogenation or transfer hydrogenation techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, sodium borohydride can reduce the carbonyl group to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, ruthenium complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce various alcohol derivatives .
Scientific Research Applications
7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and methylidene groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolizidine derivatives and compounds with hydroxymethyl or methylidene groups, such as:
- 1,5-butano-2,4,6,8-tetra-(hydroxymethyl)-glycoluril
- 3-methoxy-16-hydroxymethyl-13α-estra-1,3,5(10)-trien-17-ol .
Uniqueness
What sets 7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one apart is its specific combination of functional groups and its hexahydro-1H-pyrrolizin-3-one core. This unique structure provides distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
8-(hydroxymethyl)-6-methylidene-1,2,5,7-tetrahydropyrrolizin-3-one |
InChI |
InChI=1S/C9H13NO2/c1-7-4-9(6-11)3-2-8(12)10(9)5-7/h11H,1-6H2 |
InChI Key |
RQRIFQCAVXHXQQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2(CCC(=O)N2C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


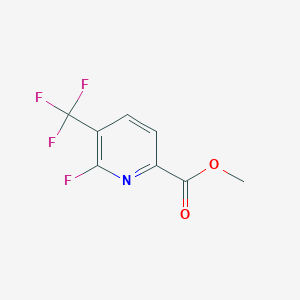
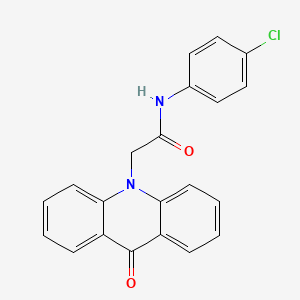
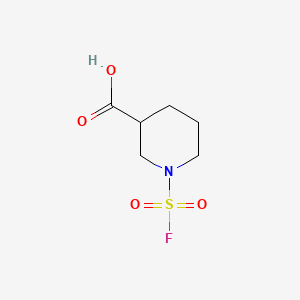
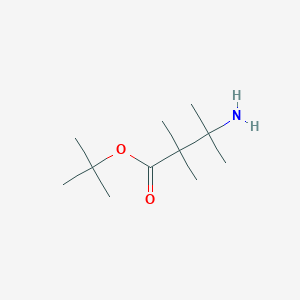
![N-[(adamantan-1-yl)methyl]-3-chlorobenzamide](/img/structure/B13576022.png)

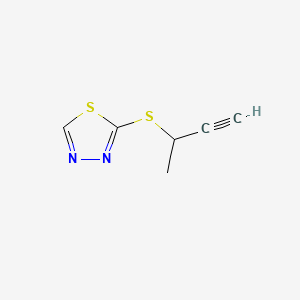
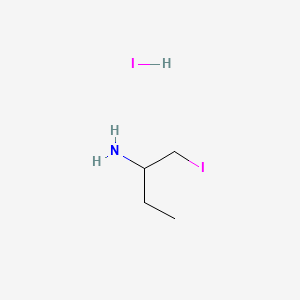
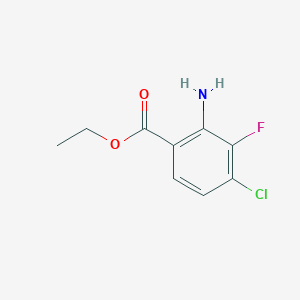
![2-{Bicyclo[3.2.1]oct-2-en-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13576064.png)
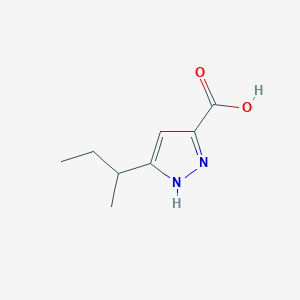
![N-[2-amino-2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-1,2-thiazole-4-carboxamidehydrochloride](/img/structure/B13576075.png)
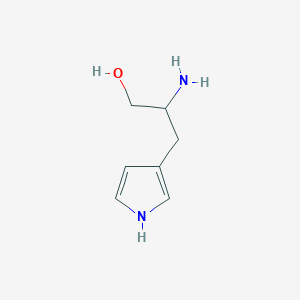
![7-[(1H-1,3-benzodiazol-1-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13576092.png)
